molecular formula C14H14F2N2O3 B2736144 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea CAS No. 1795360-13-2

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea

Cat. No.: B2736144
CAS No.: 1795360-13-2
M. Wt: 296.274
InChI Key: XQUYTJPMJGUVKH-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is a urea derivative featuring a 2,6-difluorophenyl group attached to one nitrogen of the urea core and a substituted ethyl chain on the other nitrogen. The ethyl chain is functionalized with a furan-2-yl group and a methoxy substituent at the second carbon. The 2,6-difluorophenyl group enhances metabolic stability and lipophilicity, while the furan and methoxy groups may influence solubility and electronic properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c1-20-12(11-6-3-7-21-11)8-17-14(19)18-13-9(15)4-2-5-10(13)16/h2-7,12H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUYTJPMJGUVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluoroaniline, undergoes a reaction with phosgene to form 2,6-difluorophenyl isocyanate.

    Introduction of the Furan Ring: The 2,6-difluorophenyl isocyanate is then reacted with 2-(furan-2-yl)-2-methoxyethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Property This compound BG14075 (Thiophene Analog)
Molecular Formula C₁₄H₁₄F₂N₂O₃ C₁₇H₁₄F₂N₂O₂S
Molecular Weight (g/mol) 296.26 348.37
Substituents 2,6-Difluorophenyl, Furan-2-yl, Methoxy 2,6-Difluorophenyl, Furan-2-yl, Thiophen-3-yl
Key Functional Groups Urea, Aromatic fluorine, Ether (methoxy) Urea, Aromatic fluorine, Thioether (thiophene)

Functional Group Analysis

Methoxy vs. Thiophene Substituents: The methoxy group in the target compound introduces an electron-donating ether oxygen, which may enhance solubility in polar solvents compared to BG14075’s thiophene group. Thiophene’s larger steric footprint and aromaticity may lead to stronger π-π stacking interactions with biological targets, whereas the methoxy group’s smaller size could reduce steric hindrance.

Electronic Effects :

  • Methoxy’s electron-donating nature may stabilize the urea’s hydrogen-bonding capacity, whereas the electron-rich thiophene in BG14075 could alter charge distribution in the ethyl chain, affecting binding affinity.

The methoxy group in the target compound is generally metabolically stable, favoring a longer half-life .

Table 2: Hypothesized Property Differences

Property Target Compound BG14075
logP (Lipophilicity) Lower (due to polar methoxy) Higher (thiophene’s hydrophobicity)
Aqueous Solubility Higher Lower
Metabolic Stability Higher Moderate (risk of S-oxidation)
Target Binding Affinity Dependent on steric tolerance Potentially stronger π-π interactions

Research Implications

  • Target Compound : The methoxy group may improve water solubility and reduce toxicity risks, making it preferable for oral formulations. However, reduced lipophilicity could limit blood-brain barrier penetration.
  • BG14075 : The thiophene group’s hydrophobicity and aromaticity may enhance central nervous system (CNS) activity but require careful toxicity profiling.

Biological Activity

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the compound's biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

C13H14F2N2O3\text{C}_{13}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer proliferation and inflammation pathways.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)5.4Inhibition of cell growth
PC-3 (Prostate)4.8Induction of apoptosis
A549 (Lung)6.0Cell cycle arrest

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and promote neuronal survival in vitro.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic cells.
  • Prostate Cancer Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups. Mechanistic studies indicated downregulation of key oncogenes involved in prostate cancer progression.
  • Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels, demonstrating its potential as a therapeutic agent for inflammatory disorders.

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